5,10-Dihydro-5,10-diphenylphenazine

Übersicht

Beschreibung

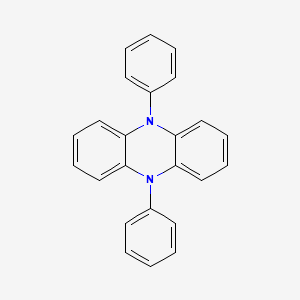

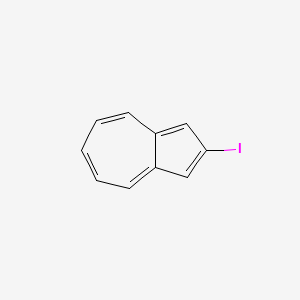

5,10-Dihydro-5,10-diphenylphenazine is a chemical compound with the molecular formula C24H18N2 . It is also known as 5,10-Diphenyl-5,10-dihydrophenazine .

Molecular Structure Analysis

The molecular structure of this compound consists of 24 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The average mass is 334.413 Da and the monoisotopic mass is 334.147003 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 5,10-dihydro-5,10-dimethylphenazine have been studied. These compounds exhibit two successive reversible, 1-electron oxidation-reduction steps in acetonitrile and propylene carbonate as solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 334.413 Da and a monoisotopic mass of 334.147003 Da .Wissenschaftliche Forschungsanwendungen

Bioreductive Cytotoxins for Cancer Therapy

5,10-Dihydro-5,10-diphenylphenazine and its derivatives have been studied for their potential as bioreductive cytotoxins, which could be particularly effective against tumors containing hypoxic regions. Phenazine 5,10-dioxides (PDOs) are a new class of these cytotoxins, demonstrating selective hypoxic bioreduction, making them promising candidates for cancer therapy. The selective hypoxic cytotoxicity of PDOs has been linked to their ability to generate reactive oxygen species (ROS) like hydroxyl radicals under hypoxic conditions, leading to DNA damage and potential tumor volume reduction in vivo without significant systemic toxicity (Lavaggi et al., 2011).

Photophysical Properties for Material Science

The tailored modification of 5,10-dimethylphenazine to donor-acceptor type N,N'-disubstituted-dihydrodibenzo[a,c]phenazines has revealed significant nonplanar distortions and large Stokes-shifted emissions, independent of solvent polarity. These unique photophysical behaviors, including wide-tuning emission from red to deep blue and even white light generation, have significant implications for material science, particularly in the development of new emissive materials for optoelectronic applications (Zhang et al., 2015).

Flame Retardancy in Polymer Materials

A novel approach to enhancing the flame retardancy of epoxy resins involves the use of a phosphorus- and nitrogen-containing heterocyclic flame retardant, 5,10-dihydro-phenophosphazine-10-oxide (DPPA). When incorporated into the backbone of epoxy resins, DPPA significantly improves their flame-retardant properties, making this an important area of research for developing safer and more resilient polymeric materials (Schäfer et al., 2008).

Antileukemic Properties

The phenazine 5,10-dioxide derivatives, including this compound, have shown promising antileukemic properties. These compounds exhibit potent cytotoxicity against human acute myeloid leukemia cells, highlighting their potential as chemotherapeutic agents. The N-oxide functionalities of these compounds are crucial for their cytotoxic activity, offering a new avenue for the development of effective leukemia treatments (Viktorsson et al., 2021).

Eigenschaften

IUPAC Name |

5,10-diphenylphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBSZGSHSLQLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459976 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3665-72-3 | |

| Record name | n,n'-diphenylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,7,8-Tetrachloropyrazino[2,3-g]quinoxaline](/img/structure/B3051787.png)

![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)

![7-Methylpyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3051794.png)

![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)